molecular formula C6H5N3O2 B11920936 1H-Imidazo(4,5-c)pyridine-4,6-diol CAS No. 91160-07-5

1H-Imidazo(4,5-c)pyridine-4,6-diol

Cat. No.: B11920936
CAS No.: 91160-07-5
M. Wt: 151.12 g/mol
InChI Key: PGHLOKLJCKBIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo(4,5-c)pyridine-4,6-diol is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-c)pyridine-4,6-diol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating . This method is known for its efficiency and ability to produce the desired compound in moderate to good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo(4,5-c)pyridine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1H-Imidazo(4,5-c)pyridine-4,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-c)pyridine-4,6-diol involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

    Imidazo(4,5-b)pyridine: Another fused heterocyclic compound with similar structural features.

    Imidazo(1,2-a)pyridine: Known for its biological activities and applications in medicinal chemistry.

    Imidazo(1,5-a)pyridine: Used in the synthesis of various pharmaceuticals.

Uniqueness: 1H-Imidazo(4,5-c)pyridine-4,6-diol is unique due to its specific fusion pattern and the presence of hydroxyl groups at positions 4 and 6.

Properties

CAS No.

91160-07-5

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

4-hydroxy-1,5-dihydroimidazo[4,5-c]pyridin-6-one

InChI

InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h1-2H,(H,7,8)(H2,9,10,11)

InChI Key

PGHLOKLJCKBIMX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(NC1=O)O)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.